molecular formula C9H10Br2 B15202970 3,4-Dibromo-isopropylbenzene

3,4-Dibromo-isopropylbenzene

Cat. No.: B15202970
M. Wt: 277.98 g/mol
InChI Key: YQFALKIONFWCIE-UHFFFAOYSA-N
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Description

3,4-Dibromo-isopropylbenzene is an organic compound with the molecular formula C₉H₁₀Br₂ It is a derivative of benzene, where two bromine atoms are substituted at the 3rd and 4th positions, and an isopropyl group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-isopropylbenzene typically involves the bromination of isopropylbenzene (cumene). The process can be carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃). The reaction is conducted under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-isopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dibromo-isopropylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-isopropylbenzene involves its interaction with various molecular targets. The bromine atoms and the isopropyl group influence the compound’s reactivity and interaction with enzymes and receptors. The electrophilic aromatic substitution mechanism is a key pathway, where the compound acts as an electrophile, forming intermediates that undergo further reactions .

Comparison with Similar Compounds

    3,4-Dichloro-isopropylbenzene: Similar structure but with chlorine atoms instead of bromine.

    3,4-Difluoro-isopropylbenzene: Fluorine atoms replace the bromine atoms.

    3,4-Diiodo-isopropylbenzene: Iodine atoms replace the bromine atoms.

Uniqueness: 3,4-Dibromo-isopropylbenzene is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence its reactivity and interactions in chemical and biological systems, making it distinct from its chloro, fluoro, and iodo analogs .

Properties

Molecular Formula

C9H10Br2

Molecular Weight

277.98 g/mol

IUPAC Name

1,2-dibromo-4-propan-2-ylbenzene

InChI

InChI=1S/C9H10Br2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3

InChI Key

YQFALKIONFWCIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)Br)Br

Origin of Product

United States

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